molecular formula C6H6ClN3O2 B11777967 Methyl 6-amino-5-chloropyrimidine-4-carboxylate CAS No. 1956380-48-5

Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Cat. No.: B11777967
CAS No.: 1956380-48-5
M. Wt: 187.58 g/mol
InChI Key: HARXCRXKTDBLHQ-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-chloropyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C6H6ClN3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-chloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester . Another approach involves the use of oxalyl chloride and dimethylformamide to activate the carboxylic acid group, followed by reaction with methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The amino and chloro substituents on the pyrimidine ring can interact with biological targets, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-chloropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyrimidine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 6-amino-5-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARXCRXKTDBLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185369
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956380-48-5
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956380-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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